Cas no 2411178-37-3 (1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one)

1-(4aS,8aR)-6-エチル-オクタヒドロ-2H-ピリド[4,3-b][1,4]オキサジン-4-イルプロプ-2-エン-1-オンは、高度に立体選択的な構造を有する有機化合物です。この化合物は、複雑な八水素化ピリドオキサジン骨格と反応性の高いプロペノン部位を併せ持ち、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての応用が期待されます。特に、(4aS,8aR)という絶対配置を有するため、立体特異的な反応設計が可能であり、光学活性化合物の合成において優位性を発揮します。エチル基の導入により脂溶性が調整されており、生体膜透過性の最適化が図られています。プロペノン部位は求電子剤としての反応性に加え、さらなる修飾のためのハンドルとして機能します。

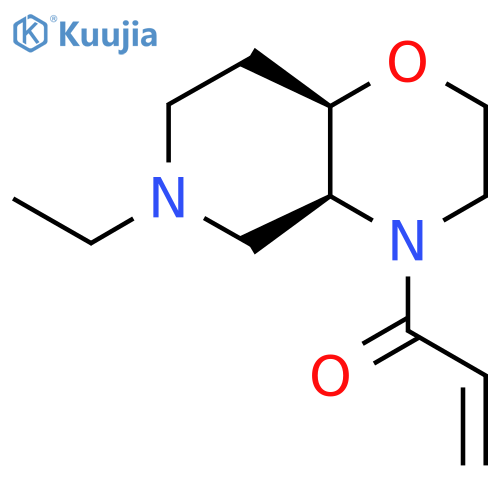

2411178-37-3 structure

商品名:1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one

1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-26579205

- 1-[(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]prop-2-en-1-one

- 2411178-37-3

- Z2738284568

- 1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one

-

- インチ: 1S/C12H20N2O2/c1-3-12(15)14-7-8-16-11-5-6-13(4-2)9-10(11)14/h3,10-11H,1,4-9H2,2H3/t10-,11+/m0/s1

- InChIKey: VGNCQIPBLAWBRR-WDEREUQCSA-N

- ほほえんだ: O1CCN(C(C=C)=O)[C@H]2CN(CC)CC[C@@H]12

計算された属性

- せいみつぶんしりょう: 224.152477885g/mol

- どういたいしつりょう: 224.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 32.8Ų

1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579205-1.0g |

1-[(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]prop-2-en-1-one |

2411178-37-3 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26579205-1g |

1-[(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]prop-2-en-1-one |

2411178-37-3 | 90% | 1g |

$0.0 | 2023-09-14 |

1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

2411178-37-3 (1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬